

¹H NMR and ¹³C NMR assignment for 3-Allyl-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Allyl-2-hydroxybenzaldehyde

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An Application Guide to the Complete ¹H and ¹³C NMR Structural Assignment of **3-Allyl-2-hydroxybenzaldehyde**

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of **3-Allyl-2-hydroxybenzaldehyde**. We delve into the underlying principles governing chemical shifts and coupling constants, present field-proven protocols for sample preparation and data acquisition, and offer a detailed, causal analysis of the spectral data. This guide is intended for researchers and scientists in organic chemistry and drug development who rely on robust spectroscopic characterization for molecular identity confirmation.

Introduction: The Molecular Subject

3-Allyl-2-hydroxybenzaldehyde is a substituted aromatic aldehyde featuring three key functional groups: a hydroxyl group, an aldehyde, and an allyl substituent. This specific arrangement of functional groups on the benzene ring creates a unique electronic environment for each nucleus, resulting in a distinct and interpretable NMR fingerprint. Accurate structural verification is paramount, as this compound serves as a versatile building block in the synthesis of more complex molecules, such as coumarins, Schiff bases, and other heterocyclic systems.

This guide will utilize 1D NMR techniques, including ^1H , ^{13}C , and Distortionless Enhancement by Polarization Transfer (DEPT-135), to achieve an unambiguous assignment of every proton and carbon in the molecule.

Foundational NMR Principles for Structural Analysis

A successful NMR assignment is not merely about matching peaks to a table; it is about understanding the electronic and steric factors that give rise to the observed spectrum.

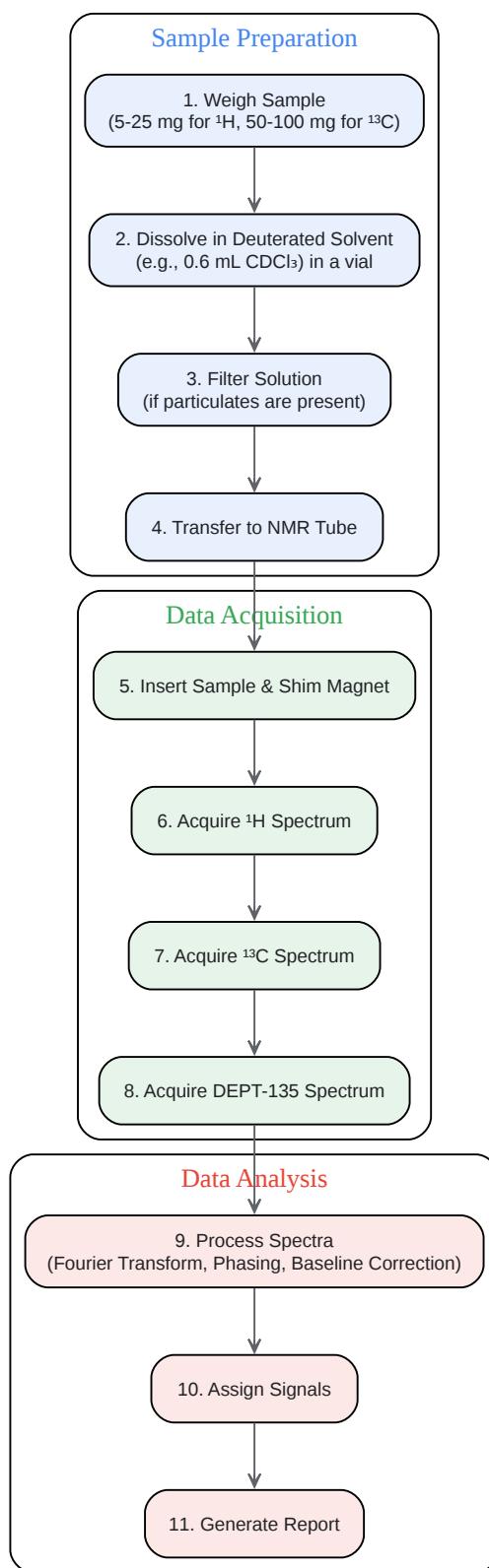
- ^1H NMR Spectroscopy: The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups (like the aldehyde and hydroxyl groups) deshield nearby protons, shifting their signals downfield (to a higher ppm value).^[1] Spin-spin coupling, observed as peak multiplicity, provides crucial information about the number of neighboring, non-equivalent protons, following the $n+1$ rule.
- ^{13}C NMR Spectroscopy: With a much wider chemical shift range than ^1H NMR, ^{13}C NMR allows for the resolution of individual carbon atoms.^[2] The chemical shift is influenced by the hybridization of the carbon and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear far downfield, while aromatic and alkene carbons occupy a characteristic middle region.
- DEPT-135 Spectroscopy: This spectral editing technique is invaluable for determining the multiplicity of carbon signals.^[3] It differentiates carbons based on the number of attached protons:
 - CH_3 and CH groups appear as positive peaks.
 - CH_2 groups appear as negative (inverted) peaks.^{[4][5]}
 - Quaternary (C) and carbonyl ($\text{C}=\text{O}$) carbons are absent from the spectrum.^{[6][7]}

By combining these three experiments, a self-validating system is created, allowing for a confident and complete structural assignment.

Experimental Workflow: From Sample to Spectrum

Methodological rigor is essential for acquiring high-quality, reproducible NMR data. The following protocols are designed to ensure optimal spectral resolution and signal-to-noise.

Diagram: NMR Analysis Workflow



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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: Sample Preparation

- Weighing the Analyte: For a standard ^1H NMR spectrum, weigh 5-25 mg of **3-Allyl-2-hydroxybenzaldehyde**. For a ^{13}C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[8]
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is critical for the instrument's deuterium lock system and to avoid large, interfering solvent peaks in the ^1H spectrum.[8][9]
- Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6 mL of the deuterated solvent.[10] Gentle agitation or vortexing can aid dissolution.
- Filtration and Transfer: If any solid particulates are visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10] This prevents solid particles from interfering with the magnetic field homogeneity, which can degrade spectral resolution.[8]
- Capping and Labeling: Cap the NMR tube securely and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue.

Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters on a 400 MHz spectrometer.

- Instrument Setup: Insert the sample into the spectrometer. The instrument software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~2-3 seconds.

- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16 scans.
- ^{13}C NMR Acquisition:
 - Pulse Program: Standard single-pulse with proton broadband decoupling.
 - Spectral Width: ~240 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 512-2048 scans (or more, depending on concentration).
- DEPT-135 Acquisition:
 - Pulse Program: Standard DEPT-135 pulse sequence.
 - Parameters: Typically similar to the ^{13}C experiment, but often requires fewer scans due to polarization transfer from protons.

Spectral Interpretation and Structural Assignment

The following assignments are based on established chemical shift principles and data from analogous structures. The numbering scheme used for assignment is shown below.

Diagram: Numbering Scheme for 3-Allyl-2-hydroxybenzaldehyde

Caption: Molecular structure and numbering for NMR assignment.

^1H NMR Assignments

Signal	δ (ppm) (Predicted)	Multiplicity	J (Hz) (Predicted)	Integration	Assignment	Rationale
H_a	11.0 - 11.5	s (broad)	-	1H	-OH (C2)	Phenolic proton, often broad due to hydrogen bonding and exchange. Its downfield shift is due to intramolecular H-bonding with the adjacent carbonyl.
H_e	9.85	s	-	1H	-CHO (C7)	Aldehydic protons are highly deshielded and appear as singlets far downfield. [11]
H_k	7.45	dd	$J = 7.6, 1.6$	1H	H-6	Aromatic proton ortho to the aldehyde group, expected

to be a doublet of doublets due to coupling with H-5 and H-4.

Aromatic proton ortho to the allyl group, expected to be a doublet of doublets due to coupling with H-5 and H-6.

Aromatic proton coupled to two neighbors (H-4 and H-6), appearing as a triplet.

H _i	7.40	dd	J = 7.6, 1.6	1H	H-4	
H _j	6.95	t	J = 7.6	1H	H-5	
H _i	5.95 - 6.05	ddt	J ≈ 17, 10, 6.5	1H	H-9 (vinyl)	The internal vinyl proton is coupled to the cis (H-10), trans (H-10), and

allylic (H-8)
protons,
resulting in
a complex
multiplet.

The two
terminal,
diastereoto
pic vinyl
protons.
They are
coupled to
H-9 and to
each other
(geminal
coupling),
resulting in
complex
multiplets.

H _m	5.05 - 5.15	m	-	2H	H-10 (vinyl)
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The allylic
protons are
coupled to
the
adjacent
vinyl proton
(H-9),
appearing
as a
doublet.

H _n	3.45	d	J ≈ 6.5	2H	H-8 (allyl)
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¹³C and DEPT-135 NMR Assignments

Carbon	δ (ppm) (Predicted)	DEPT-135 Phase	Assignment	Rationale
C7	196.5	Absent	-CHO	The aldehyde carbonyl carbon is the most deshielded carbon in the molecule.
C2	161.0	Absent	C-OH	Aromatic carbon attached to the highly electronegative oxygen atom is significantly downfield.
C6	136.0	Positive	C-H	Aromatic CH carbon.
C9	135.5	Positive	=CH-	The internal sp^2 carbon of the allyl group.
C4	132.5	Positive	C-H	Aromatic CH carbon.
C1	128.5	Absent	C-CHO	Quaternary aromatic carbon adjacent to the electron-withdrawing aldehyde.
C3	124.0	Absent	C-Allyl	Quaternary aromatic carbon attached to the allyl group.

C5	119.0	Positive	C-H	Aromatic CH carbon.
C10	116.5	Negative	=CH ₂	The terminal sp ² carbon of the allyl group, confirmed as a CH ₂ by its negative phase in DEPT-135.
C8	30.0	Negative	-CH ₂ -	The sp ³ allylic carbon, confirmed as a CH ₂ by its negative phase in DEPT-135.

Conclusion

The comprehensive application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides an unambiguous and self-validating method for the complete structural assignment of **3-Allyl-2-hydroxybenzaldehyde**. By understanding the fundamental principles of chemical shifts and coupling, and by employing robust experimental protocols, researchers can confidently verify the molecular structure of this and other related synthetic intermediates. This detailed analysis serves as a reliable reference for chemists and drug development professionals, ensuring the integrity of their scientific research.

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- To cite this document: BenchChem. [1H NMR and ^{13}C NMR assignment for 3-Allyl-2-hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:

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